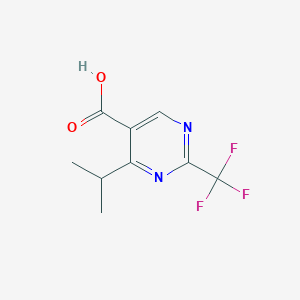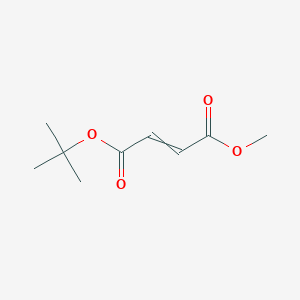![molecular formula C18H32N2O B12450625 1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12450625.png)
1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The butyl group can be introduced through an alkylation reaction using butyl bromide and a strong base like potassium carbonate.
- The reaction is typically carried out in an aprotic solvent such as acetonitrile.
Attachment of the Cyclohexylamine Group:
- The cyclohexylamine group is introduced via a nucleophilic substitution reaction.
- The reaction conditions may involve the use of a polar solvent (e.g., ethanol) and a catalyst (e.g., palladium on carbon).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions
-
Formation of the Pyrrolone Core:
- The pyrrolone core can be synthesized via a cyclization reaction involving a suitable precursor such as a diketone or an amido-nitrile compound.
- Reaction conditions often include the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) under reflux conditions.
化学反应分析
Types of Reactions: 1-Butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
- Oxidation typically targets the cyclohexylamine moiety, leading to the formation of corresponding ketones or carboxylic acids.
-
Reduction:
- Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
- The pyrrolone ring and the cyclohexylamine group can be selectively reduced to form different derivatives.
-
Substitution:
- Nucleophilic substitution reactions can be performed using reagents like sodium azide or sodium methoxide.
- These reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium azide, sodium methoxide, dimethylformamide.
Major Products:
- Oxidation products: Ketones, carboxylic acids.
- Reduction products: Reduced pyrrolone derivatives.
- Substitution products: Functionalized pyrrolone derivatives.
科学研究应用
1-Butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
-
Medicinal Chemistry:
- The compound is investigated for its potential as a pharmaceutical intermediate.
- It may exhibit biological activities such as anti-inflammatory, analgesic, or antimicrobial properties.
-
Materials Science:
- The compound can be used as a building block for the synthesis of advanced materials.
- It may be incorporated into polymers or used as a precursor for functionalized surfaces.
-
Chemical Biology:
- The compound can serve as a probe for studying biological processes.
- It may be used in the development of chemical sensors or imaging agents.
-
Industrial Applications:
- The compound may find use in the production of specialty chemicals.
- It can be employed in the synthesis of agrochemicals or fine chemicals.
作用机制
The mechanism of action of 1-butyl-5-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The cyclohexylamine moiety can form hydrogen bonds or hydrophobic interactions with target proteins, modulating their activity. The pyrrolone ring may contribute to the compound’s stability and binding affinity.
相似化合物的比较
- 1-Butyl-5-chloro-N-[(1S,2S,3S)-2,3-dimethylcyclohexyl]carbamothioylamino-3-methyl-1H-pyrazole-4-carboxamide.
- 1-Butyl-5-chloro-N-[(1R,2S,3R)-2,3-dimethylcyclohexyl]carbamothioylamino-3-methyl-1H-pyrazole-4-carboxamide.
Uniqueness:
- The presence of the pyrrolone ring distinguishes it from other compounds with similar cyclohexylamine groups.
- The specific substitution pattern on the pyrrolone ring and the cyclohexylamine moiety contributes to its unique chemical and biological properties.
属性
分子式 |
C18H32N2O |
|---|---|
分子量 |
292.5 g/mol |
IUPAC 名称 |
1-butyl-2-[(2,3-dimethylcyclohexyl)amino]-3,4-dimethyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H32N2O/c1-6-7-11-20-17(14(4)15(5)18(20)21)19-16-10-8-9-12(2)13(16)3/h12-13,16-17,19H,6-11H2,1-5H3 |
InChI 键 |
FVGXVARSBZSODC-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(C(=C(C1=O)C)C)NC2CCCC(C2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[3-(Benzyloxy)benzyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12450542.png)
![2-[(1E)-2-(3,5-Difluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12450545.png)

![2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B12450571.png)
![ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B12450572.png)
![5-{4-[(3-Hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B12450578.png)

![2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12450582.png)
![(1R,2S)-2-{[2-(cyclohexylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12450583.png)
![2-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxyphenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12450584.png)
![2-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12450589.png)

![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12450610.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(heptylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12450614.png)
